Bromotrichlorosilane

Fractional distillation Purification strategy Silicon tetrahalide separation

Bromotrichlorosilane (SiBrCl₃, CAS 13465-74-2) is an inorganic mixed silicon tetrahalide belonging to the silicon chlorobromide series. It is a colorless, moisture-sensitive fuming liquid with the molecular formula BrCl₃Si and a molecular weight of 214.35 g·mol⁻¹.

Molecular Formula BrCl3Si
Molecular Weight 214.34 g/mol
CAS No. 13465-74-2
Cat. No. B081844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromotrichlorosilane
CAS13465-74-2
SynonymsBromotrichlorosilane
Molecular FormulaBrCl3Si
Molecular Weight214.34 g/mol
Structural Identifiers
SMILES[Si](Cl)(Cl)(Cl)Br
InChIInChI=1S/BrCl3Si/c1-5(2,3)4
InChIKeyGGQKEDHYWOIABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromotrichlorosilane (CAS 13465-74-2): Mixed Silicon Tetrahalide for Differentiated Synthetic and Industrial Selection


Bromotrichlorosilane (SiBrCl₃, CAS 13465-74-2) is an inorganic mixed silicon tetrahalide belonging to the silicon chlorobromide series [1]. It is a colorless, moisture-sensitive fuming liquid with the molecular formula BrCl₃Si and a molecular weight of 214.35 g·mol⁻¹ . Unlike the homoleptic tetrahalides SiCl₄ and SiBr₄, SiBrCl₃ possesses both Si–Cl and Si–Br bonds on the same tetrahedral silicon center, a structural feature that underpins its distinct reactivity profile, intermediate physical properties, and utility as a selective precursor for organosilicon and inorganic silicon chemistry [2].

Why SiCl₄, SiBr₄, or Trichlorosilane Cannot Simply Substitute Bromotrichlorosilane in Quantitative Workflows


Tetrachlorosilane (SiCl₄) and silicon tetrabromide (SiBr₄) are homoleptic tetrahalides that lack the differential halogen leaving-group ability inherent to SiBrCl₃ [1]. In SiBrCl₃, the Si–Br bond is approximately 81 kJ·mol⁻¹ weaker than the Si–Cl bond (310 vs. 391 kJ·mol⁻¹), enabling selective nucleophilic displacement at bromine while preserving the three Si–Cl bonds for subsequent transformations [2]. Trichlorosilane (HSiCl₃) contains an Si–H bond but cannot undergo the same metal–halogen exchange pathway that selectively generates trichlorosilyllithium (LiSiCl₃) at low temperature [3]. Furthermore, the boiling point of SiBrCl₃ (80.3 °C) is strategically positioned between SiCl₄ (56.8 °C) and SiBr₄ (153 °C), offering a distinct distillation window that impacts purification strategy and vapor-handling system design [1][4]. These quantitative differences in bond energetics, reactivity, and phase-change thermodynamics mean that substituting a generic homoleptic silane for SiBrCl₃ will alter reaction selectivity, product distribution, and process engineering parameters in measurable, often detrimental ways.

Quantitative Differentiation Evidence for Bromotrichlorosilane vs. Closest Analogs: A Comparator-Based Selection Guide


Boiling Point Intermediacy: SiBrCl₃ (80.3 °C) Occupies a Distinct Distillation Window Between SiCl₄ (56.8 °C) and SiBr₄ (153 °C)

Bromotrichlorosilane exhibits a boiling point of 80.3 °C at 760 mmHg, which is 23.5 °C higher than tetrachlorosilane (SiCl₄, 56.8 °C) and 72.7 °C lower than silicon tetrabromide (SiBr₄, 153 °C) [1][2]. Within the full silicon chlorobromide series, SiBrCl₃ is well separated from its neighboring congeners: SiCl₂Br₂ boils at approximately 100 °C and SiClBr₃ at 126–128 °C, with SiClBr₃ solidifying at −39 °C under sub-ambient conditions [3]. This 23.5 °C gap above SiCl₄ is sufficient for effective fractional distillation using standard laboratory or pilot-scale columns, whereas the narrow gap between SiCl₂Br₂ and SiBrCl₃ (≈20 °C) is adequate but tighter. The boiling point of SiBrCl₃ is also substantially lower than that of SiBr₄, meaning distillation can be conducted at lower energy input and with reduced thermal stress on thermally sensitive downstream products .

Fractional distillation Purification strategy Silicon tetrahalide separation

Si–Br vs. Si–Cl Bond Energy Differential of ~81 kJ·mol⁻¹ Enables Chemoselective Bromine Displacement in SiBrCl₃

In SiBrCl₃, the Si–Br bond (310 kJ·mol⁻¹) is approximately 81 kJ·mol⁻¹ (20.7%) weaker than the Si–Cl bond (391 kJ·mol⁻¹), as established from the average bond energies of the homoleptic silicon tetrahalides [1]. The bond length difference reinforces this: Si–Br bonds are longer (2.20 Å) than Si–Cl bonds (2.02 Å), consistent with weaker orbital overlap [1]. This bond-strength asymmetry creates a chemoselectivity window: nucleophiles preferentially attack at the bromine-bearing position, displacing bromide while leaving the three Si–Cl bonds intact for subsequent orthogonal functionalization [2]. In contrast, SiCl₄ and SiBr₄ each present four chemically equivalent Si–X bonds, making stepwise, controlled mono-substitution statistically disfavored and difficult to achieve without over-reaction and mixtures. The differential has been experimentally exploited in the low-temperature metal–halogen exchange reaction where Br is exclusively displaced [3]. This 81 kJ·mol⁻¹ difference is substantially larger than the typical kinetic selectivity achievable through stoichiometric control alone with homoleptic tetrahalides.

Chemoselective substitution Bond dissociation energy Nucleophilic displacement Organosilicon synthesis

Selective LiSiCl₃ Generation via Br–Li Exchange: SiBrCl₃ vs. HSiCl₃ — Differentiated Mechanistic Pathway at −78 °C

Oehme and Weiss (1987) demonstrated that bromotrichlorosilane reacts with 2,4,6-tri-t-butylphenyllithium or mesityllithium at −78 °C in THF to generate trichlorosilyllithium (LiSiCl₃) via a fast metal–halogen exchange that selectively displaces the bromine atom [1]. The LiSiCl₃ product was characterized by protonation to HSiCl₃, which exhibits a diagnostic ²⁹Si NMR shift of 30.9 ppm [1]. Crucially, the same paper reports that the interaction of the organolithium reagent with trichlorosilane (HSiCl₃) also yields LiSiCl₃, but through a fundamentally different mechanism — partial deprotonation of the Si–H bond — and the product was not isolable, indicating lower stability and less controllable generation [1]. The bromine-specific exchange pathway in SiBrCl₃ is both mechanistically distinct and operationally advantageous: it avoids competing Si–H deprotonation, proceeds at low temperature (−78 °C), and produces LiSiCl₃ in a form that can be further trapped or characterized [2]. No analogous selective single-halogen exchange is possible with SiCl₄ or SiBr₄, where all four halogens are identical and statistical mixtures result.

Trichlorosilyllithium Metal–halogen exchange Silyl anion Organolithium reagent 29Si NMR

Density and Molecular Weight Intermediacy: SiBrCl₃ (1.826 g·cm⁻³, 214.35 g·mol⁻¹) vs. SiCl₄ (1.483 g·cm⁻³, 169.90 g·mol⁻¹) and SiBr₄ (2.79 g·cm⁻³, 347.72 g·mol⁻¹)

Bromotrichlorosilane has a measured liquid density of 1.826 g·cm⁻³ and a molecular weight of 214.35 g·mol⁻¹ [1][2]. These values are approximately 23.1% higher in density and 26.2% higher in molecular weight than SiCl₄ (1.483 g·cm⁻³, 169.90 g·mol⁻¹), yet 34.6% lower in density and 38.4% lower in molecular weight than SiBr₄ (2.79 g·cm⁻³, 347.72 g·mol⁻¹) [3]. The density of SiBrCl₃ is close to that of SiCl₂Br₂ (predicted ~2.0 g·cm⁻³) but substantially lower than SiClBr₃ (reported 2.432 g·cm⁻³) [4]. In practical terms, the density of SiBrCl₃ is sufficient for reliable liquid-phase handling and phase separation from aqueous quench layers (water density ~1.0 g·cm⁻³), while the molecular weight remains low enough that vapor-phase transport and distillation do not require the elevated temperatures needed for SiBr₄ .

Liquid density Phase separation Process engineering Material handling

Vapor Pressure Differentiation: SiBrCl₃ (~95 mmHg at 25 °C) Offers Reduced Volatility vs. SiCl₄ (~194 mmHg at 20 °C) for Safer Handling and Containment

The predicted vapor pressure of bromotrichlorosilane is 95.2 ± 0.1 mmHg at 25 °C (12.7 kPa), approximately half the vapor pressure of tetrachlorosilane, which is reported as 25.9 kPa (194.3 mmHg) at 20 °C [1]. Silicon tetrabromide, by contrast, has substantially lower volatility (estimated vapor pressure well below 10 mmHg at 25 °C given its boiling point of 153 °C) . This positions SiBrCl₃ in a volatility regime that is more manageable for closed-system liquid handling than highly volatile SiCl₄, while still providing sufficient vapor pressure for gas-phase applications such as chemical vapor deposition (CVD) or vapor-phase epitaxy that would be impractical with the low-volatility SiBr₄ [2]. The enthalpy of vaporization for SiBrCl₃ is predicted at 30.8 ± 3.0 kJ·mol⁻¹, compared to approximately 29.4 kJ·mol⁻¹ for SiCl₄ [3]. The slightly higher ΔHvap of SiBrCl₃ is consistent with its higher boiling point and lower vapor pressure.

Vapor pressure Volatility control Process safety Vapor handling CVD precursor

Halogen Redistribution Equilibrium: Random Statistical Distribution in SiBrCl₃/SiCl₄/SiBr₄ Mixtures vs. Non-Random Behavior of Alkylhalosilanes

Anderson (1951) established that uncatalyzed equilibrium mixtures of bromochlorosilanes (including SiBrCl₃) follow a random statistical distribution of halogen atoms, even in the presence of aluminum trichloride [1]. This is in striking contrast to methylchlorosilanes, which exhibit non-random redistribution under AlCl₃ catalysis [1]. Hass and Bechstein (1981) further demonstrated that ligand redistribution in mixed silicon tetrahalides in CHCl₃ proceeds to completion within hours at 334 K (61 °C) in the presence of catalytic pyridine or pyridinium salts, with equilibrium compositions deviating only slightly from statistical predictions . For SiBrCl₃ specifically, this means that when equilibrated with SiCl₄ and SiBr₄, the system predictably distributes to a mixture of SiCl₄, SiBrCl₃, SiCl₂Br₂, SiClBr₃, and SiBr₄ in proportions calculable from statistical combinatorics, enabling synthetic access to the full chlorobromosilane series from binary starting mixtures [2]. The equilibrium reaction 2 SiBr₄ + 2 SiCl₄ → SiBr₃Cl + 2 SiBr₂Cl₂ + SiBrCl₃ has been explicitly documented [2].

Halogen redistribution Equilibrium composition Mixed halosilane synthesis Statistical distribution

Evidence-Backed Application Scenarios Where Bromotrichlorosilane (CAS 13465-74-2) Outperforms Generic Substitutes


Selective Synthesis of Trichlorosilyl Anion (LiSiCl₃) for Organosilicon Reagent Preparation

SiBrCl₃ is the reagent of choice for generating trichlorosilyllithium (LiSiCl₃) via low-temperature (−78 °C) metal–halogen exchange with organolithium reagents, as demonstrated by Oehme and Weiss [1]. The Si–Br bond in SiBrCl₃ is selectively and rapidly displaced while the three Si–Cl bonds remain intact, yielding LiSiCl₃ that can be trapped with electrophiles or protonated to HSiCl₃ (²⁹Si NMR 30.9 ppm) [1]. This pathway is fundamentally unavailable with SiCl₄ (no bromine leaving group) and mechanistically superior to the HSiCl₃ deprotonation route, where partial conversion and product instability limit utility [1]. Research laboratories synthesizing silyl anion intermediates or trichlorosilyl-functionalized compounds should procure SiBrCl₃ specifically for this transformation, as the 81 kJ·mol⁻¹ bond energy differential between Si–Br and Si–Cl ensures chemoselectivity that no homoleptic tetrahalide can replicate [2].

Fractional Distillation Purification of Mixed Chlorobromosilane Product Streams

In processes where mixtures of SiCl₄, SiBrCl₃, SiCl₂Br₂, SiClBr₃, and SiBr₄ are generated (e.g., from SiCl₄/SiBr₄ redistribution or direct bromination of chlorosilanes), SiBrCl₃ can be isolated by fractional distillation at approximately 80 °C, leveraging its 23.5 °C boiling point separation from SiCl₄ (56.8 °C) and approximately 20 °C separation from SiCl₂Br₂ (~100 °C) [1]. This distillation window is wide enough for standard column configurations, unlike the narrow or overlapping boiling ranges encountered with other mixed halide pairs. The moderate boiling point also means distillation can be conducted with conventional heating equipment, whereas SiBr₄ requires temperatures exceeding 150 °C that may accelerate decomposition or corrosion [2]. Industrial users producing or recycling mixed halosilane streams can specify SiBrCl₃ as a target fraction for recovery and reuse, improving process economics and reducing waste.

Controlled Vapor Delivery for Silicon-Containing Thin Film Deposition (CVD/ALD)

For chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes requiring a silicon precursor with moderate and controllable volatility, SiBrCl₃ offers a vapor pressure of approximately 95 mmHg at 25 °C — substantially lower than SiCl₄ (~194 mmHg at 20 °C) yet far higher than SiBr₄ (estimated <5 mmHg at 25 °C) [1][2]. This intermediate volatility reduces the engineering challenges associated with SiCl₄ (excessive evaporative loss, need for sub-ambient bubbler cooling) while avoiding the high-temperature bubbler and delivery line heating (>80 °C) required for adequate SiBr₄ vapor transport [3]. The mixed halogen composition may also enable in-situ halogen doping or modification of film stoichiometry, a differentiation not achievable with single-halogen precursors. Semiconductor R&D and specialty coating facilities evaluating silicon precursors for low-temperature deposition should consider SiBrCl₃ when process specifications demand volatility control between the extremes of SiCl₄ and SiBr₄.

Stepwise Orthogonal Functionalization via Sequential Halide Displacement

The presence of one Si–Br bond (310 kJ·mol⁻¹) and three Si–Cl bonds (391 kJ·mol⁻¹) on the same silicon center creates a built-in reactivity gradient that enables sequential, orthogonal substitution chemistry [1]. The bromine can be displaced first under mild conditions (e.g., with organolithium, Grignard, or alkoxide nucleophiles at low temperature), generating a trichlorosilyl intermediate that retains three intact Si–Cl bonds for subsequent functionalization steps under more forcing conditions [2]. This sequential reactivity is quantitatively grounded in the 81 kJ·mol⁻¹ bond energy difference and is simply impossible with SiCl₄ (four equivalent Si–Cl bonds) or SiBr₄ (four equivalent Si–Br bonds), where statistical mixtures result from any attempt at partial substitution. Synthetic chemistry groups building asymmetrically substituted organosilanes or siloxane architectures should select SiBrCl₃ as a differentially protected tetrafunctional silicon building block [3].

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